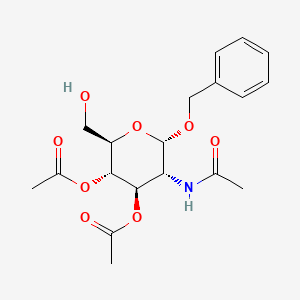

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is a synthetic derivative of glucose. This compound is characterized by the presence of benzyl and acetyl groups attached to a glucopyranoside backbone. It is primarily used in biochemical research and has applications in various fields including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.

Introduction of Benzyl Group: A benzyl group is introduced at the anomeric position through a glycosylation reaction.

Acetylation: The remaining hydroxyl groups are acetylated to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large quantities of reactants are processed in batches.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation Products: Benzaldehyde derivatives.

Reduction Products: Deacetylated glucopyranosides.

Substitution Products: Glucopyranosides with various functional groups replacing acetyl groups.

Applications De Recherche Scientifique

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is utilized in several research areas:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate in enzymatic studies to understand glycosidase activities.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for glycosidases.

Industry: Employed in the production of specialty chemicals and as an intermediate in various synthetic pathways.

Mécanisme D'action

The compound exerts its effects primarily through interactions with enzymes and proteins involved in carbohydrate metabolism. It can act as a competitive inhibitor for glycosidases, enzymes that hydrolyze glycosidic bonds. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds, thereby modulating metabolic pathways.

Comparaison Avec Des Composés Similaires

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-benzyl-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of acetyl groups.

Methyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside: Methyl group at the anomeric position instead of benzyl.

Uniqueness: Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and acetyl groups, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with enzymes, making it a valuable tool in biochemical research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Benzyl 2-acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside (often referred to as BAGN) is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of glycosylation inhibition and its implications in viral infections. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

BAGN is a derivative of glucosamine and exhibits a structure that allows it to interact with glycosylation processes within cells. The presence of acetyl groups enhances its solubility and stability, making it suitable for various biological applications.

Molecular Formula

- Chemical Formula : C₁₃H₁₉N₁O₆

- Molecular Weight : 273.29 g/mol

BAGN functions primarily as an inhibitor of O-glycosylation, a post-translational modification critical for the proper functioning of many proteins. By mimicking the substrate for glycosyltransferases, BAGN competes with natural substrates, thereby disrupting normal glycosylation pathways.

Key Mechanisms :

- Inhibition of Mucin Biosynthesis : BAGN has been shown to inhibit the synthesis of mucins by blocking the activity of β1,3-galactosyltransferase, which is essential for O-glycan chain elongation .

- Impact on Viral Infections : Studies indicate that BAGN can enhance HIV infectivity by altering the glycosylation patterns of viral proteins, leading to increased viral replication rates in cell cultures .

Biological Activity

The biological effects of BAGN have been investigated in various contexts:

-

HIV Replication :

- Study Findings : In vitro experiments demonstrated that pre-treatment with BAGN significantly increased the percentage of HIV-infected cells (7.6-fold increase) and the amount of HIV p24 protein produced per cell (1.3-fold increase) compared to untreated controls. Furthermore, initiating infection with virus grown in the presence of BAGN resulted in a dramatic increase in both intracellular p24 levels and secreted viral particles (74-fold increase) .

- Mechanism : The enhanced infectivity is attributed to altered glycosylation patterns on viral proteins, which may facilitate better interaction with host cell receptors.

- Cell Activation and Glycoprotein Secretion :

Case Study 1: Inhibition of O-Glycosylation

A study involving PHA-blast target cells showed that treatment with BAGN resulted in significant changes in surface markers associated with T cell activation and HIV co-receptors (CCR5 and CXCR4). This suggests that BAGN not only affects viral replication but also alters immune cell functionality .

Case Study 2: Mucin Synthesis Disruption

Research highlighted the role of BAGN in inhibiting mucin synthesis across different cell lines. The compound's ability to interfere with glycosylation pathways was evident through reduced sialylation and altered secretion profiles of glycoproteins .

Data Summary

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| Increase in HIV-infected cells | 7.6-fold increase compared to control | p=0.0115 |

| Increase in HIV p24 protein | 1.3-fold increase per cell | p=0.2475 |

| Secreted viral particles | 74-fold increase compared to control | p<0.0001 |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHNTCYTVQANIZ-NNIGNNQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.